molecular formula C24H21N3O5S B2949958 N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide CAS No. 922102-09-8

N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide

Cat. No.: B2949958
CAS No.: 922102-09-8
M. Wt: 463.51
InChI Key: FQYUUYKLZBSJJU-UHFFFAOYSA-N
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Description

N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide is a useful research compound. Its molecular formula is C24H21N3O5S and its molecular weight is 463.51. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that similar compounds have shown affinity towards multiple receptors , which suggests that this compound might also interact with multiple targets.

Mode of Action

It’s known that similar compounds interact with their targets through various mechanisms, such as inhibitory activity . This compound might also interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been known to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound might also affect multiple biochemical pathways.

Pharmacokinetics

A study on similar compounds has shown that none of the molecules under investigation violated more than the permissible limit of the conditions stated by lipinski’s ro5 filters . This suggests that this compound might also have favorable ADME properties and good bioavailability.

Result of Action

Similar compounds have shown inhibitory activity against various diseases . This suggests that this compound might also have similar effects.

Action Environment

It’s known that the success of similar compounds originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that this compound might also be influenced by similar environmental factors.

Properties

IUPAC Name

4-phenoxy-N-[5-(3-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5S/c1-16(2)33(29,30)21-10-6-7-18(15-21)23-26-27-24(32-23)25-22(28)17-11-13-20(14-12-17)31-19-8-4-3-5-9-19/h3-16H,1-2H3,(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYUUYKLZBSJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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